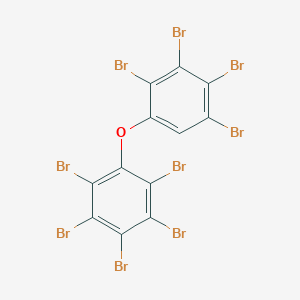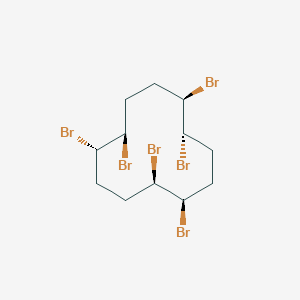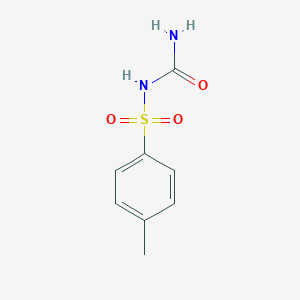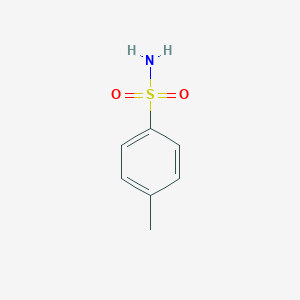![molecular formula C23H22O7 B041120 [3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate CAS No. 861446-23-3](/img/structure/B41120.png)
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques : One study discusses methods for synthesizing 2-Acetoxy-1, 3-dicarbonyl compounds, including compounds similar in structure to the one (Sugiyama et al., 1967).
Formation of Heterocyclic Systems : Another research describes the use of related compounds in the synthesis of heterocyclic systems, indicating potential applications in creating complex organic structures (Selič et al., 1997).
Natural Product Research : A study on plant-derived endophytic fungi identified a new 4-hydroxycinnamic acid derivative, indicating the potential for discovering novel compounds from natural sources (Deng et al., 2017).
Antileishmanial Activity : Research on styrylquinoline-type compounds, which includes structures similar to the compound , explored their potential as antileishmanial agents, demonstrating the compound's relevance in medicinal chemistry (Petro-Buelvas et al., 2021).
Catalytic Activity and Synthesis : A study on ethyl (R)-2-hydroxy-4-phenylbutanoate, a compound related to the one , highlights its role as a chiral intermediate for synthesizing ACE inhibitors, showing the compound's importance in pharmaceutical synthesis (Ni et al., 2013).
Antibacterial and Antifungal Agents : New quinazolines synthesized from related compounds have been studied for their potential as antimicrobial agents, suggesting possible applications in combating infections (Desai et al., 2007).
Propiedades
IUPAC Name |
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-15(24)4-11-23(27)30-22-13-19(12-21(14-22)29-17(3)26)6-5-18-7-9-20(10-8-18)28-16(2)25/h5-10,12-14H,4,11H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPGXAHAQDWEJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)C=CC2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC(=O)OC1=CC(=CC(=C1)OC(=O)C)/C=C/C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)






